4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide 4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1200603-32-2
VCID: VC0178439
InChI: InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18)
SMILES: C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N
Molecular Formula: C13H17N5O6S
Molecular Weight: 371.368

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide

CAS No.: 1200603-32-2

Cat. No.: VC0178439

Molecular Formula: C13H17N5O6S

Molecular Weight: 371.368

* For research use only. Not for human or veterinary use.

4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamide - 1200603-32-2

Specification

CAS No. 1200603-32-2
Molecular Formula C13H17N5O6S
Molecular Weight 371.368
IUPAC Name 4-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]benzenesulfonamide
Standard InChI InChI=1S/C13H17N5O6S/c14-25(21,22)10-3-1-9(2-4-10)15-11-16-12(23-7-5-19)18-13(17-11)24-8-6-20/h1-4,19-20H,5-8H2,(H2,14,21,22)(H,15,16,17,18)
Standard InChI Key ZDFOXKOJZJINFC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NC(=NC(=N2)OCCO)OCCO)S(=O)(=O)N

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of triazine derivatives generally involves nucleophilic substitution reactions. For this compound, a plausible method includes:

  • Cyanuric Chloride Reactivity: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts sequentially with nucleophiles.

  • Stepwise Substitution:

    • First Step: Reaction with 2-hydroxyethanol to replace two chlorine atoms at positions 4 and 6.

    • Second Step: Substitution of the remaining chlorine at position 2 with benzenesulfonamide.

Controlled reaction conditions (e.g., reflux in polar aprotic solvents like 1,4-dioxane) optimize yields and minimize byproducts.

Industrial-Scale Production

Large-scale synthesis would employ:

  • Continuous Flow Reactors: To maintain consistent temperature and stoichiometry.

  • Automated Purification: Techniques like crystallization or chromatography to achieve high purity (>98%).

Chemical Reactivity and Transformations

Key Reaction Types

Reaction TypeReagents/ConditionsProducts/Outcomes
Nucleophilic SubstitutionAmines, thiols, or alkoxidesTriazines with modified substituents
OxidationKMnO₄, H₂O₂Conversion of hydroxyethoxy to carboxylic acid groups
CondensationAldehydes/ketonesSchiff bases or imine derivatives

Stability and Degradation

The hydroxyethoxy groups are susceptible to oxidation under strong acidic/basic conditions, while the sulfonamide moiety remains stable in neutral environments.

Comparative Analysis with Analogous Compounds

Structural Similarities and Differences

CompoundSubstituentsKey Applications
HexamethylmelamineMethyl groups at triazine positionsAnticancer (clinical use)
2-(2-Hydroxy-4-methoxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazineMethoxyphenyl and phenyl groupsUV stabilization in polymers
4-(4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-ylamino)benzenesulfonamideHydroxyethoxy and sulfonamideEnzyme inhibition (hypothetical)

Unique Functional Advantages

The benzenesulfonamide group enhances:

  • Solubility: Polar sulfonamide improves aqueous solubility.

  • Target Affinity: Sulfonamide motif mimics natural ligands in enzyme active sites.

Industrial and Material Science Applications

Polymer Stabilization

Triazine sulfonamides may act as UV stabilizers or antioxidants in:

  • PET Fibers: Protecting against photodegradation (analogous to Appolo-1579 ).

  • Thermoplastics: Enhancing thermal stability during processing.

Synthetic Intermediates

The compound serves as a building block for:

  • Pharmaceuticals: Functionalized triazines in drug discovery.

  • Coordination Chemistry: Ligands for metal complexes.

Challenges and Future Directions

Research Gaps

  • Toxicity Profiles: Limited data on mammalian cell toxicity.

  • In Vivo Efficacy: No reported pharmacokinetic studies.

Optimization Opportunities

  • Catalytic Systems: Exploring greener catalysts (e.g., Pd vs. AlCl₃) for synthesis .

  • Derivatization: Introducing fluorinated or branched substituents for improved bioavailability.

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